3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
Übersicht
Beschreibung
3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide, also known as QL47, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
Wirkmechanismus
3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide works by binding to the catalytic domain of PARP1, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, eventually resulting in cell death. In Alzheimer's disease, this compound reduces the accumulation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of beta-amyloid. This compound also inhibits the activity of NS5B, an enzyme involved in the replication of hepatitis C virus.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on PARP1 activity, which leads to the accumulation of DNA damage in cancer cells. This results in cell death and the inhibition of tumor growth. In Alzheimer's disease, this compound reduces the accumulation of beta-amyloid plaques in the brain, which is a hallmark of the disease. This compound also inhibits the replication of hepatitis C virus, which could lead to the development of new antiviral therapies.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations. It is not very selective, meaning that it can inhibit the activity of other enzymes besides PARP1. This can lead to off-target effects and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide. One area of research could be the development of more selective PARP1 inhibitors that do not have off-target effects. Another area of research could be the study of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, this compound could be further studied for its potential use in the treatment of viral infections, such as HIV-1 and hepatitis C virus.
Wissenschaftliche Forschungsanwendungen
3-methyl-2-oxo-N-quinolin-8-yl-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of the enzyme PARP1, which is involved in DNA repair. This compound has also been tested in the treatment of Alzheimer's disease and has been found to reduce the accumulation of beta-amyloid plaques in the brain. Additionally, this compound has been shown to have antiviral activity against HIV-1 and hepatitis C virus.
Eigenschaften
IUPAC Name |
3-methyl-2-oxo-N-quinolin-8-yl-1,3-benzothiazole-6-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-20-14-8-7-12(10-15(14)24-17(20)21)25(22,23)19-13-6-2-4-11-5-3-9-18-16(11)13/h2-10,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBUPZIZOSYORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.